2-Cyano-4-(4-ethylphenyl)phenol
Description
2-Cyano-4-(4-ethylphenyl)phenol is a substituted phenolic compound characterized by a phenol ring with a cyano (-CN) group at the 2-position and a 4-ethylphenyl group at the 4-position. The cyano group is a strong electron-withdrawing substituent, which increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.
Properties
IUPAC Name |
5-(4-ethylphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-11-3-5-12(6-4-11)13-7-8-15(17)14(9-13)10-16/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUYTAAAAYPTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684654 | |
| Record name | 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-14-9 | |
| Record name | 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(4-ethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its mild and green reaction conditions, making it suitable for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis methods, such as the one-minute synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids. This method is efficient and environmentally friendly, allowing for the production of large quantities of the compound without the need for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(4-ethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Ether derivatives or amine derivatives
Scientific Research Applications
2-Cyano-4-(4-ethylphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(4-ethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can lead to the modulation of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenol Derivatives
2-Cyano-4-(4-methylphenyl)phenol
- Molecular Formula: C₁₄H₁₁NO
- Molar Mass : 209.24 g/mol
- Key Differences : The methyl substituent (vs. ethyl) reduces steric hindrance and lipophilicity. This likely results in higher aqueous solubility compared to the ethyl analog. However, experimental data for the ethyl derivative remain unavailable .
4-Nitrophenol
- Molecular Formula: C₆H₅NO₃
- Molar Mass : 139.11 g/mol
- Key Differences: The nitro (-NO₂) group is more electron-withdrawing than cyano, leading to greater acidity (pKa ~7.1 vs. phenol’s ~10). This contrasts with 2-cyano-4-(4-ethylphenyl)phenol, where the cyano group’s moderate electron withdrawal may result in a pKa between 8–9, though experimental confirmation is needed .
Heterocyclic Analogs: Imidazole Derivatives
2-Cyano-4-(4-ethylphenyl)imidazole
- Structure: Imidazole ring with cyano and 4-ethylphenyl substituents.
- Key Differences: The imidazole core introduces basicity due to its nitrogen atoms, unlike the acidic phenol group.
Comparative Data Table
Research Findings and Trends
The cyano group’s electron-withdrawing nature increases acidity, though less so than nitro substituents.
Synthetic Accessibility: While highlights a one-step synthesis for 2-cyanoimidazole derivatives, phenolic analogs like this compound may require alternative routes, such as Friedel-Crafts alkylation or Ullmann coupling .
Applications: Phenolic derivatives with cyano groups are often intermediates in dye synthesis or pharmaceutical agents. The ethylphenyl moiety’s bulk may enhance binding specificity in drug design.
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